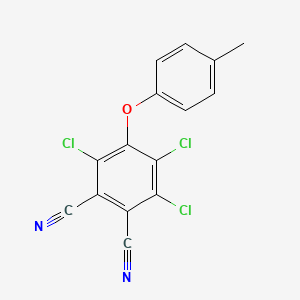![molecular formula C8H5Cl2N3O3 B14647539 Chloro[2-(4-nitrophenyl)hydrazinylidene]acetyl chloride CAS No. 54493-92-4](/img/structure/B14647539.png)
Chloro[2-(4-nitrophenyl)hydrazinylidene]acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chloro[2-(4-nitrophenyl)hydrazinylidene]acetyl chloride is an organic compound that features a chloroacetyl chloride group attached to a hydrazinylidene moiety, which is further connected to a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chloro[2-(4-nitrophenyl)hydrazinylidene]acetyl chloride typically involves the reaction of 4-nitrophenylhydrazine with chloroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction and to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow
Properties
CAS No. |
54493-92-4 |
|---|---|
Molecular Formula |
C8H5Cl2N3O3 |
Molecular Weight |
262.05 g/mol |
IUPAC Name |
2-chloro-2-[(4-nitrophenyl)hydrazinylidene]acetyl chloride |
InChI |
InChI=1S/C8H5Cl2N3O3/c9-7(8(10)14)12-11-5-1-3-6(4-2-5)13(15)16/h1-4,11H |
InChI Key |
SBWDFPLFRQXYKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NN=C(C(=O)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


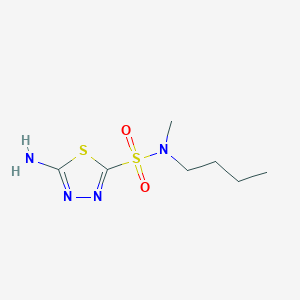
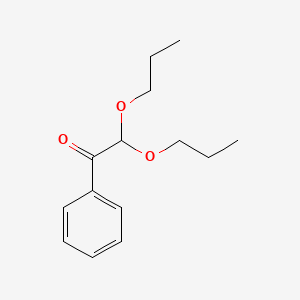
![5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol](/img/structure/B14647474.png)

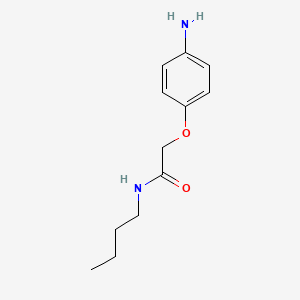
-lambda~5~-phosphane](/img/structure/B14647497.png)

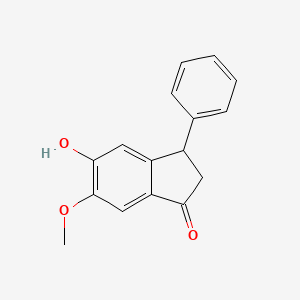

![4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14647515.png)
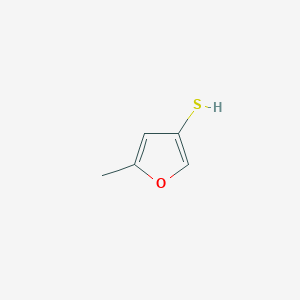
![2-[4-[2-[Butyl(ethyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14647531.png)
![Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-](/img/structure/B14647534.png)
